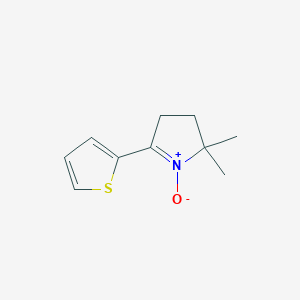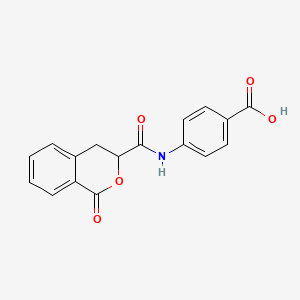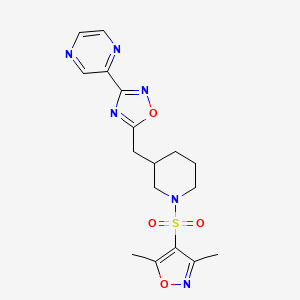![molecular formula C15H12N2O2 B2637856 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 220465-49-6](/img/structure/B2637856.png)
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3 . This indicates the presence of a methyl group (CH3) attached to the imidazo[1,2-a]pyridine ring, and a phenyl group (C6H5) attached to the second position of the imidazo ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Anti-inflammatory and Analgesic Activity
Research indicates that derivatives of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, including esters, acids, and amides, have been synthesized and tested for their anti-inflammatory and analgesic activities. Among these, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid was found to be particularly active (Di Chiacchio et al., 1998). Additionally, another study reported the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their evaluation for similar activities (Abignente et al., 1982).
Anticancer Properties
A novel series of selenylated imidazo[1,2-a]pyridines, including compounds with 7-methyl-2-phenylimidazo[1,2-a]pyridine, have shown promising activity against breast cancer cells. These compounds were found to inhibit cell proliferation and induce apoptosis (Almeida et al., 2018).
Fluorescent Properties
Studies on the fluorescent properties of imidazo[1,2-a]pyridine derivatives, including 7-methyl-2-phenylimidazo[1,2-a]pyridine, have been conducted. These compounds were found to offer thermally stable solid compounds with notable fluorescent properties, making them potentially useful in the development of novel fluorescent organic compounds (Tomoda et al., 1999).
Catalytic Activity
The catalytic activities of imidazolo[1,2-a]pyridine derivatives have been evaluated, particularly in the oxidation of catechol to o-quinone with atmospheric oxygen. The study provides insights into the relationship between the nature of the ligand, transition metals, ion salts, and concentration of the complex in determining the rate of oxidation (Saddik et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
Imidazole-containing compounds, including imidazo[1,2-a]pyridines, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new drugs based on these compounds could be a promising direction for future research .
properties
IUPAC Name |
7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-17-12(9-10)16-13(14(17)15(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYBTUNKLOELPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Trimethylsilyl)methyl]cyclobutan-1-one](/img/structure/B2637783.png)
![3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/no-structure.png)
![N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2637785.png)
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2637786.png)
![3-(4-Bromophenyl)-8-(2-chloro-6-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2637788.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2637789.png)

![N-benzyl-4-ethylbenzo[d]thiazol-2-amine](/img/structure/B2637791.png)

![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2637793.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)
